1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride is a heterocyclic compound with the molecular formula C5H7ClF3N3 and a molecular weight of 201.58 g/mol . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride typically involves multiple steps:
Cyclization: The final step involves cyclization in a mixed solvent of methanol and water, yielding the desired pyrazole derivative.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common reagents and conditions for these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Basic conditions with solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major products formed from these reactions include various substituted pyrazoles and amine derivatives.
Scientific Research Applications
1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may act on various enzymes and receptors, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
1-(2,2,2-Trifluoro-1-methyl-ethyl)pyrazol-4-amine;hydrochloride can be compared with other similar compounds, such as:
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-ylamine
- 2,2,2-Trifluoro-1-phenyl-ethylamine hydrochloride
- 1-Ethyl-3-methyl-1H-pyrazol-4-amine dihydrochloride
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical properties and applications. The presence of the trifluoromethyl group in this compound imparts unique reactivity and biological activity, distinguishing it from its analogs.
Properties
Molecular Formula |
C6H9ClF3N3 |
---|---|
Molecular Weight |
215.60 g/mol |
IUPAC Name |
1-(1,1,1-trifluoropropan-2-yl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C6H8F3N3.ClH/c1-4(6(7,8)9)12-3-5(10)2-11-12;/h2-4H,10H2,1H3;1H |
InChI Key |
NEEHADCLPQIOMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)N1C=C(C=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.